![molecular formula C17H24N4OS B2994116 7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine CAS No. 433974-19-7](/img/structure/B2994116.png)
7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H24N4OS and its molecular weight is 332.47. The purity is usually 95%.
The exact mass of the compound 7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
This compound has shown potential as an anticancer agent. It has been designed and synthesized to target VEGFR-2, a receptor involved in angiogenesis, which is a process that cancer cells use to grow and spread . The compound was tested in vitro for its abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells .
Cell Cycle Arrest
Further studies revealed that this compound induced cell cycle arrest in the G2/M phase and promoted apoptosis in MCF-7 cancer cells . This means it can stop the division of cancer cells and induce their death.
Apoptosis Induction
The compound stimulates apoptosis by increasing BAX (3.6-fold) and decreasing Bcl-2 (3.1-fold). Additionally, it significantly raised the levels of caspase-8 (2.6-fold) and caspase-9 (5.4-fold) . These proteins are involved in the process of apoptosis, or programmed cell death.
Molecular Docking and Dynamics Simulations
Computational techniques were used to investigate the VEGFR-2- compound complex at a molecular level. Molecular docking and molecular dynamics simulations were performed to assess the structural and energetic features of the complex .
Drug Development
Computational ADMET and toxicity studies were conducted to evaluate the potential of the thieno[2,3-d]pyrimidine derivatives for drug development . This is an important step in the process of developing a new drug.
Synthesis Methods
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones, involved cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd, as reported in initial structure–activity-relationship (SAR) studies
Biochemical Pathways
The compound’s action on Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis The inhibition of Cyt-bd likely disrupts the bacterium’s ability to generate energy, thereby inhibiting its growth and survival
Result of Action
The compound has shown potential antibacterial and antimycobacterial activities . Some derivatives of the compound have shown Minimum Inhibitory Concentration (MIC) values ranging from 11 to 22 µM against Mycobacterium tuberculosis .
properties
IUPAC Name |
7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-12-2-3-13-14(10-12)23-17-15(13)16(19-11-20-17)18-4-5-21-6-8-22-9-7-21/h11-12H,2-10H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLNQLMGCVOTAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
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